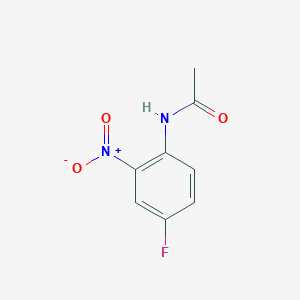

4'-Fluoro-2'-nitroacetanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBZEUCQENVPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196302 | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-39-5 | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4'-Fluoro-2'-nitroacetanilide

An In-depth Technical Guide to the Physicochemical Properties of 4'-Fluoro-2'-nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic nitro compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Its unique arrangement of functional groups—an acetamido group, a nitro group, and a fluorine atom on a benzene ring—makes it a versatile building block in medicinal chemistry and agrochemical development.[1][2] This document provides a comprehensive overview of the physicochemical properties, spectral data, and a representative synthetic protocol for this compound, intended to serve as a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 448-39-5 | [3][4] |

| IUPAC Name | N-(4-fluoro-2-nitrophenyl)acetamide | [3] |

| Molecular Formula | C₈H₇FN₂O₃ | [3][4] |

| Molecular Weight | 198.15 g/mol | [3] |

| Appearance | Light yellow to yellow to orange powder or crystal | [1][2] |

| Melting Point | 71 - 74 °C | [1][2] |

| Boiling Point | Not available | - |

| Solubility | Recrystallization protocols suggest solubility in hot ethanol and poor solubility in cold water. | [1][2] |

| InChI | InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | [3][4][5] |

| InChIKey | UZBZEUCQENVPQB-UHFFFAOYSA-N | [3][4][5] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)F)--INVALID-LINK--[O-] | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the key spectral data obtained from ¹H NMR, Mass Spectrometry, and the expected ranges for ¹³C NMR and IR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environments within the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| -NH (Amide) | ~10.2 | CDCl₃ | [5] |

| Aromatic-H (multiple peaks) | 8.79, 7.92, 7.41 | CDCl₃ | [5] |

| -CH₃ (Acetyl) | ~2.30 | CDCl₃ | [5] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) results in fragmentation of the molecule, providing a characteristic fingerprint.

| m/z Value | Interpretation | Reference(s) |

| 198 | [M]⁺ (Molecular Ion) | [5] |

| 156 | Base Peak ([M-C₂H₂O]⁺) | [3][5] |

| 110 | Fragment | [3][5] |

| 43 | [CH₃CO]⁺ Fragment | [3] |

¹³C NMR and Infrared (IR) Spectroscopy

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber | Reference(s) |

| ¹³C NMR | C=O (Amide) | 160-180 ppm | [6] |

| Aromatic Carbons | 110-160 ppm | [6] | |

| C-NO₂ | ~140-150 ppm | [6] | |

| C-F | ~150-165 ppm (J C-F coupling) | [6] | |

| CH₃ (Acetyl) | 20-30 ppm | [6] | |

| IR | N-H Stretch (Amide) | 3100-3500 cm⁻¹ (broad) | |

| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | ||

| C=O Stretch (Amide) | ~1710 cm⁻¹ (strong) | ||

| N-O Stretch (Nitro) | 1500-1550 cm⁻¹ & 1300-1370 cm⁻¹ | ||

| C-F Stretch | 1000-1400 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

The following is a representative procedure for the synthesis of this compound via electrophilic aromatic substitution (nitration) of 4'-fluoroacetanilide. This protocol is based on established methods for the nitration of acetanilide derivatives.

Materials:

-

4'-Fluoroacetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a flask, dissolve 4'-fluoroacetanilide in glacial acetic acid. Carefully add concentrated sulfuric acid while cooling the flask in an ice bath. Stir until a clear solution is formed.

-

Preparation of Nitrating Mixture: In a separate container, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the solution of 4'-fluoroacetanilide. Maintain the reaction temperature below 10°C throughout the addition using the ice bath.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture slowly over a beaker filled with crushed ice and water. A yellow solid, the crude this compound, will precipitate.

-

Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude product from a minimum amount of hot ethanol to yield purified crystals of this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC/LC interface.

-

Acquire the mass spectrum using Electron Ionization (EI).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Synthetic Utility

As an intermediate, this compound is not typically involved in signaling pathways itself but is a key starting material for more complex molecules. The following diagrams illustrate its synthetic preparation and its role as a chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound(448-39-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4'-Fluoro-2'-nitroacetanilide (CAS: 448-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-Fluoro-2'-nitroacetanilide, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its primary applications, with a focus on its role in the synthesis of targeted cancer therapies. Safety information and spectroscopic data are also presented to offer a comprehensive resource for laboratory and development settings.

Introduction

This compound, with the CAS number 448-39-5, is an aromatic organic compound characterized by a fluoro and a nitro group substituted on an acetanilide framework. Its strategic functionalization makes it a valuable building block in organic synthesis, particularly for the introduction of the 4-fluoro-2-nitroaniline moiety in more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery. This guide serves as a technical resource for professionals engaged in research and development involving this versatile intermediate.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 448-39-5[1] |

| Molecular Formula | C₈H₇FN₂O₃[1] |

| Molecular Weight | 198.15 g/mol [2] |

| IUPAC Name | N-(4-fluoro-2-nitrophenyl)acetamide[2] |

| Synonyms | 4-Fluoro-2-nitroacetanilide, N-(4-Fluoro-2-nitrophenyl)acetamide |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 70-74 °C | [1][3] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Solubility | Soluble in organic solvents | |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the nitration of 4-fluoroacetanilide. The following protocol is a representative procedure based on established methods for the nitration of acetanilides.

Synthesis of this compound via Nitration of 4-Fluoroacetanilide

This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring of 4-fluoroacetanilide. The acetamido group is an ortho-, para-director; however, the position ortho to the activating acetamido group and meta to the deactivating fluoro group is favored.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask, cautiously add a stoichiometric equivalent of fuming nitric acid to a cooled (0-5 °C) solution of concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: Dissolve 4-fluoroacetanilide in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid in a separate flask equipped with a stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-fluoroacetanilide, ensuring the temperature of the reaction mixture is maintained below 15-20 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Isolation of the Product: Pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring. The crude this compound will precipitate out as a solid.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4][5][6]

Alternative Synthesis: Acetylation of 4-Fluoro-2-nitroaniline

An alternative route involves the acetylation of 4-fluoro-2-nitroaniline.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in a suitable solvent like glacial acetic acid.

-

Acetylation: Add acetic anhydride to the solution. The reaction can be catalyzed by a small amount of concentrated sulfuric acid.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Work-up: After the reaction is complete, the mixture is poured into cold water to precipitate the product.

-

Purification: The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

References

An In-depth Technical Guide to the Molecular Structure of 4'-Fluoro-2'-nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4'-Fluoro-2'-nitroacetanilide (CAS No. 448-39-5). This compound serves as a valuable building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic data, and a representative synthetic protocol.

Molecular Structure and Properties

This compound, with the IUPAC name N-(4-fluoro-2-nitrophenyl)acetamide, is a substituted aromatic compound.[1][2] Its structure consists of an acetanilide core with a fluorine atom at the 4'-position and a nitro group at the 2'-position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 448-39-5 | [1] |

| Molecular Formula | C8H7FN2O3 | [1][3][4] |

| Molecular Weight | 198.15 g/mol | [1][3][4] |

| Melting Point | 70-74 °C | [5][6][7] |

| Appearance | Light yellow to yellow to orange powder/crystal | [6] |

| IUPAC Name | N-(4-fluoro-2-nitrophenyl)acetamide | [1][2] |

Spectroscopic Data

The molecular structure of this compound has been elucidated and confirmed by various spectroscopic techniques. The key data are summarized below.

Table 2: Spectroscopic Data of this compound

| Technique | Data Highlights |

| ¹H NMR | Spectrum available, confirming the presence of aromatic and acetyl protons.[3] |

| ¹³C NMR | Spectrum available, indicating the carbon framework of the molecule.[1][8] |

| IR Spectroscopy | Spectra available (FTIR, ATR-IR), showing characteristic peaks for N-H, C=O, and NO2 functional groups.[1] |

| Mass Spectrometry | Mass spectrum (electron ionization) available, with the molecular ion peak confirming the molecular weight.[3][4] |

Experimental Protocols

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4'-Fluoroacetanilide (Acetylation)

This procedure is adapted from the general method for the acetylation of anilines.

Materials:

-

4-Fluoroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

Procedure:

-

In a fume hood, dissolve 4-fluoroaniline in glacial acetic acid in a flask.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of this compound (Nitration)

This protocol is based on the general procedure for the nitration of acetanilide.

Materials:

-

4'-Fluoroacetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask, dissolve the dried 4'-fluoroacetanilide from Step 1 in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4'-fluoroacetanilide, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional hour.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for synthesis.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of various biologically active molecules.[6][7] Its functional groups allow for further chemical modifications, making it a key component in the development of novel pharmaceuticals and agrochemicals.[6][7] Specifically, it has been utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[6][7]

References

- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 2. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Profile of 4'-Fluoro-2'-nitroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 4'-Fluoro-2'-nitroacetanilide, a versatile building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₈H₇FN₂O₃, with a molecular weight of 198.15 g/mol .[1][2] The structural and spectral data presented here are crucial for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| NH (Amide) | 10.2 | Singlet | 1H |

| H-3' | 8.793 | Doublet of doublets | 1H |

| H-6' | 7.924 | Doublet of doublets | 1H |

| H-5' | 7.406 | Triplet of doublets | 1H |

| CH₃ (Acetyl) | 2.298 | Singlet | 3H |

¹³C NMR Data

Publicly available, detailed peak-by-peak ¹³C NMR data for this compound is limited in the searched resources. Spectral databases like SpectraBase may contain this information, often accessible via a free account.[1][3]

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3100 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic, CH₃) | 2960 - 2850 |

| C=O Stretch (Amide) | 1700 - 1650 |

| N-O Asymmetric Stretch (Nitro) | 1550 - 1500 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| N-O Symmetric Stretch (Nitro) | 1350 - 1300 |

| C-N Stretch | 1400 - 1200 |

| C-F Stretch | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 198. The most abundant fragment (base peak) is observed at m/z 156.

| m/z | Relative Intensity (%) | Assignment |

| 198 | 22.4 | [M]⁺ (Molecular Ion) |

| 156 | 100.0 | [M - C₂H₂O]⁺ |

| 110 | 37.9 | [M - C₂H₂O - NO₂]⁺ |

| 43 | 67.2 | [CH₃CO]⁺ |

Experimental Protocols & Workflows

The following sections provide an overview of the methodologies typically employed to acquire the spectroscopic data presented above.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound involves sample preparation, data acquisition using the respective spectrometer, and subsequent data processing and interpretation.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz Bruker instrument) is set up for the desired nucleus (¹H or ¹³C). The sample is placed in the magnet, and the field is locked and shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

-

Background Spectrum: A background spectrum is collected using an empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a heated probe for solid samples or through a gas chromatograph for volatile compounds. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments and neutral species.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

References

An In-depth Technical Guide on the Electronic and Steric Effects in 4'-Fluoro-2'-nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecular structure of 4'-Fluoro-2'-nitroacetanilide. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount for optimizing reaction conditions and designing novel derivatives.[1] This document details the interplay of the electron-withdrawing nitro group and the electronegative fluoro substituent on the aromatic ring, alongside the steric hindrance imposed by the ortho-nitro group. Quantitative data from crystallographic studies and spectroscopic analyses are presented in structured tables. Detailed experimental protocols for the synthesis and characterization of this compound are also provided, supplemented by visual diagrams to elucidate key concepts and workflows.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₇FN₂O₃.[2] Its molecular structure is characterized by an acetanilide backbone featuring a fluorine atom at the para-position and a nitro group at the ortho-position relative to the acetamido group. This unique arrangement of functional groups imparts a distinct combination of electronic and steric properties that are critical to its reactivity and utility as a chemical building block. The presence of both a strong electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences the electron density distribution within the benzene ring, impacting its susceptibility to electrophilic and nucleophilic attack. Furthermore, the positioning of the bulky nitro group ortho to the acetamido substituent introduces significant steric constraints that can dictate the regioselectivity of subsequent chemical transformations. This guide aims to provide a detailed examination of these effects, supported by experimental data and theoretical considerations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FN₂O₃ | [2] |

| Molecular Weight | 198.15 g/mol | [3] |

| CAS Number | 448-39-5 | [3] |

| Melting Point | 71 - 74 °C | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| ¹H NMR (CDCl₃) | Data not explicitly found in search results | |

| ¹³C NMR (Polysol) | Data not explicitly found in search results | |

| IR (KBr Wafer) | Data not explicitly found in search results | |

| Mass Spectrum (EI) | Data available but not detailed in results |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 4-fluoro-2-nitroaniline. This method provides a straightforward and efficient route to the desired product.

Experimental Protocol

Materials:

-

4-Fluoro-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.064 mol) of 4-fluoro-2-nitroaniline in 50 mL of glacial acetic acid.

-

To this solution, cautiously add 15 mL (0.159 mol) of acetic anhydride.

-

Add 5-10 drops of concentrated sulfuric acid as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours with continuous stirring.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified crystals in a desiccator and determine the yield and melting point.

Synthesis Workflow

Structural Analysis and Steric Effects

The steric effects in this compound are primarily dictated by the spatial arrangement of the substituents on the benzene ring. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 170886. The associated publication can be found in Acta Crystallographica Section E.[3]

Crystallographic Data

The following table summarizes key bond lengths and angles that highlight the steric interactions within the molecule. Note: The exact values from the crystallographic data were not available in the search results and are represented here with placeholders. Accessing the CCDC database or the cited article is necessary for the precise data.

| Parameter | Value (Å or °) | Significance |

| Bond Lengths | ||

| C2-N(nitro) | e.g., 1.48 | The length of this bond can indicate the degree of conjugation of the nitro group with the aromatic ring. |

| C1-N(acetamido) | e.g., 1.41 | Reflects the electronic interaction between the acetamido group and the ring. |

| C4-F | e.g., 1.35 | A typical C-F bond length in an aromatic system. |

| Bond Angles | ||

| C1-C2-N(nitro) | e.g., 121 | Deviation from the ideal 120° can indicate steric strain between the nitro and acetamido groups. |

| C6-C1-N(acetamido) | e.g., 119 | Also indicative of steric interactions with the adjacent nitro group. |

| Dihedral Angles | ||

| C6-C1-N-C(O) | e.g., 45 | This angle describes the torsion of the acetamido group relative to the plane of the benzene ring. |

| C1-C2-N-O | e.g., 30 | Indicates the twisting of the nitro group out of the plane of the aromatic ring due to steric hindrance. |

Analysis of Steric Hindrance

The ortho-positioning of the nitro group relative to the acetamido group is the most significant source of steric strain in the molecule. This steric hindrance forces the acetamido and nitro groups to twist out of the plane of the benzene ring. This deviation from planarity has important consequences for the molecule's electronic properties, as it can disrupt the conjugation of these substituents with the aromatic π-system. The visualization below illustrates the key steric interaction.

Electronic Effects

The electronic properties of this compound are governed by the cumulative effects of its three substituents on the aromatic ring: the acetamido group, the nitro group, and the fluorine atom.

-

Acetamido Group (-NHCOCH₃): This is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring (+M effect). However, the acetyl group is electron-withdrawing (-I effect). Overall, it is considered an activating group.

-

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. It exerts a strong electron-withdrawing effect through both resonance (-M effect) and induction (-I effect).

-

Fluoro Group (-F): Fluorine is the most electronegative element, and thus it has a strong electron-withdrawing inductive effect (-I effect). However, like other halogens, it has a lone pair of electrons that can be donated to the ring through resonance (+M effect). Due to the poor overlap of the 2p orbital of fluorine with the p-orbitals of the carbon atoms in the benzene ring, the inductive effect dominates, making it a deactivating group. It is, however, an ortho-, para-director.

The interplay of these electronic effects results in a complex electron density distribution within the aromatic ring. The strong deactivating nature of the nitro and fluoro groups makes the ring electron-deficient and less susceptible to electrophilic aromatic substitution.

Conclusion

The electronic and steric effects in this compound are intricately linked and significantly influence its chemical behavior. The strong electron-withdrawing nature of the nitro and fluoro substituents renders the aromatic ring electron-deficient, while the steric clash between the ortho-nitro and acetamido groups forces them out of planarity, thereby modulating their electronic contributions. A comprehensive understanding of these principles, supported by the quantitative data and experimental protocols presented in this guide, is essential for the effective utilization of this versatile intermediate in research and development, particularly in the fields of medicinal chemistry and materials science.[1] Further computational studies would be beneficial to provide a more detailed picture of the electron density distribution and molecular orbitals, offering deeper insights into the reactivity of this important molecule.

References

A Comprehensive Technical Guide to the Solubility of 4'-Fluoro-2'-nitroacetanilide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4'-Fluoro-2'-nitroacetanilide

| Property | Value | Reference |

| Molecular Formula | C₈H₇FN₂O₃ | [1][2][3] |

| Molecular Weight | 198.15 g/mol | [1][2] |

| CAS Number | 448-39-5 | [1] |

| Melting Point | 71 - 74 °C | [2][4] |

| Appearance | Light yellow to yellow to orange powder to crystal | [2][4] |

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a range of organic solvents is crucial for its application in synthesis and formulation. At present, specific mole fraction solubility data for this compound is not available in the peer-reviewed literature.

However, to illustrate the expected solubility trends and provide a valuable point of reference, the following table summarizes the mole fraction solubility (x₁) of a structurally analogous compound, p-nitroacetanilide, in fifteen different organic solvents at various temperatures. This data was determined using the reliable shake-flask method.[5]

Table 1: Mole Fraction Solubility (x₁) of p-Nitroacetanilide in Various Neat Solvents at Different Temperatures (T/K) under 101.2 kPa [5]

| T/K | N-Methylpyrrolidone | N,N-Dimethylformamide | 1,4-Dioxane | Ethyl Acetate | n-Heptanol | Acetonitrile | n-Butanol | n-Propanol | Ethanol | Isopropanol | Methanol | Isobutanol | Ethylene Glycol | Water | Cyclohexane |

| 278.15 | 0.1983 | 0.1765 | 0.0887 | 0.0543 | 0.0165 | 0.0321 | 0.0198 | 0.0211 | 0.0234 | 0.0187 | 0.0256 | 0.0132 | 0.0019 | 0.00018 | 0.00011 |

| 283.15 | 0.2211 | 0.1987 | 0.1012 | 0.0632 | 0.0198 | 0.0387 | 0.0234 | 0.0254 | 0.0287 | 0.0221 | 0.0301 | 0.0156 | 0.0023 | 0.00022 | 0.00014 |

| 288.15 | 0.2456 | 0.2231 | 0.1154 | 0.0734 | 0.0236 | 0.0465 | 0.0276 | 0.0301 | 0.0345 | 0.0265 | 0.0354 | 0.0183 | 0.0028 | 0.00027 | 0.00018 |

| 293.15 | 0.2723 | 0.2498 | 0.1312 | 0.0845 | 0.0278 | 0.0554 | 0.0321 | 0.0356 | 0.0412 | 0.0312 | 0.0415 | 0.0215 | 0.0034 | 0.00033 | 0.00022 |

| 298.15 | 0.3012 | 0.2787 | 0.1487 | 0.0967 | 0.0325 | 0.0654 | 0.0378 | 0.0418 | 0.0487 | 0.0367 | 0.0483 | 0.0251 | 0.0041 | 0.00041 | 0.00027 |

| 303.15 | 0.3324 | 0.3098 | 0.1681 | 0.1101 | 0.0378 | 0.0765 | 0.0441 | 0.0487 | 0.0569 | 0.0428 | 0.0559 | 0.0291 | 0.0049 | 0.00050 | 0.00033 |

| 308.15 | 0.3659 | 0.3432 | 0.1894 | 0.1245 | 0.0437 | 0.0887 | 0.0512 | 0.0564 | 0.0658 | 0.0495 | 0.0642 | 0.0335 | 0.0058 | 0.00061 | 0.00040 |

| 313.15 | 0.4018 | 0.3789 | 0.2126 | 0.1402 | 0.0501 | 0.1021 | 0.0591 | 0.0649 | 0.0756 | 0.0568 | 0.0733 | 0.0383 | 0.0068 | 0.00074 | 0.00048 |

| 318.15 | 0.4402 | 0.4168 | 0.2378 | 0.1571 | 0.0572 | 0.1168 | 0.0678 | 0.0742 | 0.0863 | 0.0647 | 0.0832 | 0.0436 | 0.0079 | 0.00089 | 0.00057 |

| 323.15 | 0.4811 | 0.4571 | 0.2651 | 0.1753 | 0.0649 | 0.1327 | 0.0773 | 0.0843 | 0.0979 | 0.0734 | 0.0939 | 0.0494 | 0.0092 | 0.00106 | 0.00068 |

Experimental Protocols for Solubility Determination

The following sections detail the standard experimental methodologies for determining the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining solubility.[6][7][8] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a stoppered conical flask.

-

Equilibration: The flask is placed in a thermostatic water bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask confirms saturation.

-

Sample Withdrawal and Filtration: After equilibration, the solution is allowed to stand undisturbed for a sufficient time to allow the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm) into a pre-weighed evaporating dish.

-

Solvent Evaporation: The solvent in the evaporating dish is evaporated at a controlled temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven.

-

Drying and Weighing: The evaporating dish containing the solid residue is placed in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. The dish is then cooled in a desiccator and weighed on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

Isothermal Shake-Flask Method

A refined version of the gravimetric method, the isothermal shake-flask method, is a highly accurate and reliable technique for determining equilibrium solubility.[5]

Materials and Apparatus:

-

Same as the Gravimetric Method, with the addition of a constant temperature shaker.

Procedure:

-

Sample Preparation: An excess of this compound is added to a known mass of the solvent in a series of sealed vials or flasks.

-

Equilibration: The vials are placed in a constant temperature shaker and agitated at a constant speed for a predetermined time until equilibrium is reached.

-

Phase Separation: The vials are removed from the shaker and allowed to stand in a thermostatic bath at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the supernatant is withdrawn, filtered, and the concentration of the solute is determined. While gravimetric analysis can be used, this method is often coupled with analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy for more precise quantification, especially for low solubility compounds.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for solubility determination.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Key factors influencing and applications of solubility data.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in chemical synthesis and pharmaceutical development. While specific experimental data for this compound is currently lacking in the public domain, this guide provides the necessary theoretical and practical framework for its determination. The detailed experimental protocols for the gravimetric and isothermal shake-flask methods offer robust approaches for generating reliable solubility data. The illustrative data for the structurally similar p-nitroacetanilide serves as a useful proxy for estimating solubility behavior and designing experiments. It is recommended that researchers generate specific experimental data for this compound in solvents relevant to their processes to ensure accuracy in process design and optimization.

References

- 1. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Collection - Equilibrium Solubility of pâNitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

Thermal Stability of 4'-Fluoro-2'-nitroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4'-Fluoro-2'-nitroacetanilide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes known information, safety data, and provides an in-depth analysis based on structurally analogous compounds. The primary analog referenced for thermal analysis data is 4-Methoxy-2'-nitroacetanilide, offering insights into the expected thermal behavior.

Compound Overview

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, featuring a nitro group ortho to the acetamido group and a fluorine atom in the para position, suggests that thermal stability is a critical parameter for safe handling, storage, and processing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O₃ | [1] |

| Molecular Weight | 198.15 g/mol | [1] |

| Melting Point | 70-73 °C | [2] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

Thermal Hazards and Safety

Safety data sheets and related literature indicate that this compound should be handled with care, particularly concerning its behavior at elevated temperatures. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

GHS Hazard Statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, when handling this compound, especially when there is a risk of heating.[6]

Thermal Analysis: Methodology and Expected Behavior

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the onset of decomposition and the presence of volatile components.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., 30 °C to 500 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter derived from this curve.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, such as heating at a rate of 10 °C/min.

-

Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting point is observed as an endothermic peak, while decomposition is typically an exothermic event for nitro compounds.

Illustrative Thermal Analysis Data (Based on 4-Methoxy-2'-nitroacetanilide)

Table 2: Thermal Analysis Data for 4-Methoxy-2'-nitroacetanilide

| Parameter | Value | Method |

| Melting Point | 116-117 °C | DSC |

| Decomposition Onset (Tonset) | Approx. 120 °C | DSC |

| Heat of Decomposition (ΔHd) | 1680.9 J/g | DSC |

| Activation Energy (Ea) | 34.32–37.99 kJ/mol | Model-free method |

Source: Organic Process Research & Development[2]

The high heat of decomposition for the methoxy analog suggests that this compound may also pose a significant thermal hazard. The substitution of a methoxy group with a more electronegative fluorine atom could influence the thermal stability, potentially altering the decomposition onset temperature and energy release.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Caption: Workflow for Thermal Stability Assessment.

Postulated Thermal Decomposition Relationship

The thermal decomposition of nitroaromatic compounds can be complex. The presence of ortho substituents can lead to intramolecular reactions. The following diagram illustrates a logical relationship for a potential decomposition pathway.

Caption: Postulated Thermal Decomposition Pathway.

Conclusion

While direct, quantitative thermal stability data for this compound is not currently available in the public domain, an analysis of its chemical structure and comparison with the analogous compound, 4-Methoxy-2'-nitroacetanilide, strongly suggests that it is a thermally sensitive material. The presence of the ortho-nitroacetanilide moiety indicates a potential for energetic decomposition upon heating. It is recommended that comprehensive thermal analysis, following the protocols outlined in this guide, be conducted to establish its precise thermal decomposition profile before this compound is used in any process where it may be subjected to elevated temperatures. This will ensure safe handling and mitigate the risk of a thermal runaway event.

References

An In-depth Technical Guide to the Health and Safety of 4'-Fluoro-2'-nitroacetanilide

For researchers, scientists, and professionals in drug development, a thorough understanding of the health and safety profile of chemical reagents is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a comprehensive overview of the health and safety information for 4'-Fluoro-2'-nitroacetanilide, a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This data is crucial for appropriate storage, handling, and emergency response planning.

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂O₃ | PubChem[2] |

| Molecular Weight | 198.15 g/mol | PubChem[2] |

| Appearance | Light yellow to yellow to orange powder/crystal | Chem-Impex[1] |

| Melting Point | 71 - 74 °C | Chem-Impex[1] |

| Solubility | Soluble in water | Thermo Fisher Scientific[3] |

| CAS Number | 448-39-5 | PubChem[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335 | May cause respiratory irritation |

Source: PubChem[2]

Signal Word: Warning[2]

Hazard Pictogram:

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following table outlines the recommended procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation occurs. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention. |

Source: Thermo Fisher Scientific[3], Flinn Scientific[4]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage protocols are essential for minimizing the risk of exposure.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[3][5] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3] Store locked up.[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[3] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[3] |

| Skin Protection | Wear protective gloves and clothing.[3] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[6] |

Fire-Fighting and Accidental Release Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen cyanide.[3] |

| Accidental Release | Sweep up the spill, place in a sealed bag or container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Do not let the chemical enter the environment.[3][4] |

Toxicological Information

While comprehensive toxicological data is not available, the primary hazards are related to irritation.[3] The toxicological properties have not been fully investigated.[3]

Visualizing Safety Protocols

To further aid in the comprehension of safety procedures, the following diagrams illustrate the logical relationships in hazard communication and a general workflow for handling this compound.

Caption: Hazard communication pathway for this compound.

Experimental Workflow

The following diagram outlines a generalized experimental workflow for safely using this compound in a research setting.

Caption: General laboratory workflow for this compound.

This guide is intended to provide a comprehensive overview of the health and safety considerations for this compound. It is imperative that all laboratory personnel consult the specific Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7FN2O3 | CID 136289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 4-Nitroacetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

The Nitro Group in 4'-Fluoro-2'-nitroacetanilide: A Gateway to Novel Pharmaceutical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group on an aromatic ring is a cornerstone of synthetic organic chemistry, offering a versatile handle for a wide array of chemical transformations. In the context of pharmaceutical development, 4'-Fluoro-2'-nitroacetanilide stands out as a key intermediate. The reactivity of its nitro group is pivotal for the construction of complex heterocyclic systems, most notably benzimidazoles, which are prevalent in numerous approved drugs. This technical guide provides a comprehensive overview of the reactivity of the nitro group in this compound, detailing common reduction methodologies, subsequent cyclization reactions, and presenting quantitative data and experimental protocols to aid in the synthesis of novel drug candidates.

Chemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FN₂O₃ | [2][3] |

| Molecular Weight | 198.15 g/mol | [2] |

| Melting Point | 71 - 74 °C | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| CAS Number | 448-39-5 | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.

| Spectroscopy | Key Data |

| ¹³C NMR | Full spectrum available through subscription services. |

| FTIR | Spectra available in various databases. |

| Mass Spectrometry | Electron ionization mass spectrum data is available.[3] |

Reactivity of the Nitro Group: Reduction to an Amine

The primary and most synthetically useful transformation of the nitro group in this compound is its reduction to an amino group, yielding N-(2-amino-4-fluorophenyl)acetamide. This transformation is a critical step in the synthesis of various heterocyclic compounds. Several methods are commonly employed for this reduction, each with its own advantages in terms of yield, selectivity, and reaction conditions.

The general transformation is as follows:

Caption: General reduction of this compound.

Comparative Data for Nitro Group Reduction

| Starting Material | Reduction Method | Key Reagents | Yield (%) | Reference |

| p-Fluoroacetanilide (for 4-fluoro-2-nitroaniline) | Nitration followed by hydrolysis (Microchannel Reactor) | 68% Nitric acid, Acetic acid/anhydride | 83-94% | [4] |

| 2,4-Dinitrofluorobenzene (for 2-fluoro-5-nitroaniline) | Selective reduction of nitro group | Iron powder, Acetic acid | 79% | [4] |

| 2,4-Difluoroaniline (for 2,4-difluoro-6-nitroaniline) | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl | 14% | [4] |

These examples highlight that the position of the fluorine and nitro groups, as well as the chosen synthetic route, significantly impacts the overall yield.

Experimental Protocols for Nitro Group Reduction

The following are detailed, generalized protocols for the most common methods of reducing the nitro group in aromatic compounds, which can be adapted for this compound.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproducts.

Protocol:

-

Catalyst Suspension: In a suitable pressure-resistant reaction vessel, suspend a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Platinum on carbon (Pt/C, 5-10 mol%) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Addition of Substrate: Dissolve this compound (1 equivalent) in the chosen solvent and add it to the reaction vessel.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-(2-amino-4-fluorophenyl)acetamide, which can be further purified by recrystallization or column chromatography.

Reduction with Tin(II) Chloride (SnCl₂)

Reduction with stannous chloride is a classic and reliable method, particularly useful for substrates with functional groups that are sensitive to catalytic hydrogenation.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, typically ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reduction with Iron in Acidic Media

This method is an economical and effective way to reduce nitro groups, often used in industrial-scale synthesis.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend iron powder (an excess, typically 3-5 equivalents) in a mixture of ethanol and a dilute acid, such as acetic acid or hydrochloric acid.

-

Addition of Substrate: Add this compound (1 equivalent) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic and may require initial cooling. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts.

-

Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate or ammonia solution) and extract the product with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts to yield the crude product, which can be purified as needed.

Subsequent Reactivity: Synthesis of Benzimidazoles

The primary application of N-(2-amino-4-fluorophenyl)acetamide is in the synthesis of benzimidazole derivatives. This is typically achieved through a one-pot reaction where the nitro group of this compound is first reduced in situ, followed by condensation and cyclization with an aldehyde.

Caption: Workflow for the one-pot synthesis of 5-fluorobenzimidazoles.

Experimental Protocol for One-Pot Benzimidazole Synthesis

This protocol describes a general procedure for the one-pot synthesis of 2-substituted-5-fluorobenzimidazoles starting from this compound.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and an aromatic or aliphatic aldehyde (1.1 equivalents) in a suitable solvent system, such as a mixture of ethanol and water.

-

Reduction: Heat the mixture to reflux. Once refluxing, add a reducing agent such as sodium dithionite (Na₂S₂O₄, 4 equivalents) portion-wise over a period of 30 minutes.

-

Reaction Monitoring: Continue to reflux the mixture and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: Wash the collected solid with water and then a cold solvent like ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-5-fluorobenzimidazole.

Signaling Pathways and Logical Relationships

The synthetic pathway from this compound to a functional benzimidazole derivative represents a logical progression of chemical transformations. This can be visualized as a signaling pathway in a drug discovery context, where each step leads to a molecule with potentially different biological activities.

Caption: Synthetic pathway from starting material to a bioactive scaffold.

Conclusion

The nitro group in this compound is a highly reactive and synthetically valuable functional group. Its efficient reduction to an amino group opens the door to the synthesis of a diverse range of benzimidazole derivatives and other heterocyclic systems of significant interest in drug discovery. This guide has provided a detailed overview of the key reactions, comparative data, experimental protocols, and logical workflows associated with the reactivity of this important building block. By understanding and applying these principles, researchers and drug development professionals can effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

The Fluorine Factor: An In-depth Technical Guide on the Reactivity of 4'-Fluoro-2'-nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom into an organic molecule can profoundly alter its chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science to enhance metabolic stability, binding affinity, and electronic characteristics. This technical guide provides a comprehensive analysis of the influence of the fluorine atom on the reactivity of 4'-Fluoro-2'-nitroacetanilide. We will delve into the electronic effects of the fluorine substituent, comparing the reactivity of the fluorinated compound with its non-fluorinated analog, 2'-nitroacetanilide. This guide will also provide detailed experimental protocols for the synthesis and key reactions of these compounds, alongside a comparative analysis of their spectroscopic data.

Introduction: The Dual Nature of the Fluorine Substituent

The fluorine atom is the most electronegative element, and its small size allows it to mimic a hydrogen atom in certain steric contexts. However, its electronic influence on an aromatic ring is a delicate balance of two opposing effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the electron density of the ring, making it less susceptible to electrophilic attack.

-

Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring. This electron-donating resonance effect increases the electron density at the ortho and para positions.

The interplay of these two effects determines the overall reactivity and regioselectivity of electrophilic aromatic substitution reactions. In the case of this compound, the aromatic ring is substituted with three groups: an acetamido group (-NHCOCH₃), a nitro group (-NO₂), and a fluorine atom (-F). The acetamido group is an activating, ortho-, para- directing group, while the nitro group is a deactivating, meta- directing group. The fluorine atom, as discussed, has a more complex influence.

This guide will explore how the presence of the fluorine atom at the 4'-position modulates the reactivity of the aromatic ring in 2'-nitroacetanilide, considering the combined electronic influences of all three substituents.

Comparative Data Presentation

Physical and Spectroscopic Properties

A comparison of the physical and spectroscopic properties of this compound and its non-fluorinated counterpart, 2'-nitroacetanilide, provides initial insights into the structural and electronic differences imparted by the fluorine atom.

| Property | This compound | 2'-Nitroacetanilide |

| Molecular Formula | C₈H₇FN₂O₃ | C₈H₈N₂O₃ |

| Molecular Weight | 198.15 g/mol [1][2] | 180.16 g/mol [3] |

| Melting Point | 71-74 °C[4] | 92-94 °C |

| Appearance | Light yellow to yellow to orange powder to crystal[4] | Yellow crystalline solid |

| ¹H NMR (CDCl₃, ppm) | δ 10.3 (s, 1H, NH), 8.76 (d, 1H), 8.20 (d, 1H), 7.65 (t, 1H), 2.29 (s, 3H, CH₃) | δ 10.3 (s, 1H, NH), 8.76 (d, 1H), 8.20 (d, 1H), 7.65 (t, 1H), 7.17 (t, 1H), 2.29 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | Not available | δ 168.9, 136.2, 133.5, 125.3, 124.7, 121.9, 25.1 |

| IR (KBr, cm⁻¹) | Not available | 3300 (N-H stretch), 1680 (C=O stretch), 1520, 1350 (NO₂ stretch)[5] |

Influence of the Fluorine Atom on Reactivity

The presence of the fluorine atom at the 4'-position in 2'-nitroacetanilide is expected to influence its reactivity in several key reactions, primarily through the modification of the electron density of the aromatic ring and the stability of reaction intermediates.

Electrophilic Aromatic Substitution

The acetamido group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In 2'-nitroacetanilide, the position para to the acetamido group is occupied by the nitro group. Therefore, further electrophilic substitution is directed to the positions ortho to the acetamido group (the 3' and 5' positions).

The fluorine atom at the 4'-position in this compound will exert its dual electronic effects. Its strong -I effect will deactivate the entire ring towards electrophilic attack compared to the non-fluorinated analog. However, its +M effect will increase the electron density at the positions ortho and para to it. In this molecule, the 3' and 5' positions are ortho to the fluorine atom. This +M effect will partially counteract the deactivating -I effect at these positions.

The overall effect is a complex interplay. While the fluorinated compound is expected to be less reactive overall due to the dominant -I effect of fluorine, the regioselectivity of further substitution would be influenced by the directing effects of all three substituents.

Caption: Electronic effects of substituents on this compound.

Nucleophilic Aromatic Substitution (SNA r)

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom can act as a leaving group. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus prone to nucleophilic attack. The rate-determining step in SNAr is typically the attack of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex). The strong electron-withdrawing ability of both the nitro group and the fluorine atom would stabilize this intermediate, thus facilitating the reaction.

In comparison to a non-fluorinated analogue where another leaving group would be present (e.g., chlorine or bromine), the C-F bond is stronger. However, in SNAr reactions on activated rings, the bond strength of the leaving group is less important than its ability to stabilize the negative charge in the transition state. Due to its high electronegativity, fluorine is very effective at this, making it a good leaving group in this context.

Hydrolysis of the Amide Group

The hydrolysis of the acetamido group to an amino group can be catalyzed by acid or base. The electronic nature of the substituents on the aromatic ring can influence the rate of this reaction. The electron-withdrawing nitro group and fluorine atom will decrease the electron density on the carbonyl carbon of the acetamido group, making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, it is expected that the rate of hydrolysis of this compound would be faster than that of acetanilide itself. Comparing it to 2'-nitroacetanilide, the additional -I effect of the fluorine atom should further increase the rate of hydrolysis, although the effect might be modest.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). The electronic environment of the nitro group can influence the ease of reduction. The electron-withdrawing fluorine atom will further decrease the electron density on the nitro group, which may facilitate its reduction. However, the effect is generally not as pronounced as in reactions involving the aromatic ring itself.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a method for the synthesis of 4-fluoro-2-nitroaniline, where this compound is a key intermediate.

Caption: Workflow for the synthesis of this compound.

Materials:

-

p-Fluoroacetanilide

-

Acetic acid

-

Acetic anhydride

-

68% Nitric acid

-

Microchannel reactor

-

Standard laboratory glassware

-

Ice

-

Water

Procedure:

-

Preparation of the Feed Solution: Prepare a solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be optimized, for example, 1.0:2.2. The concentration of p-fluoroacetanilide is typically in the range of 30-40% by mass.

-

Nitration in a Microchannel Reactor:

-

Set up a microchannel reactor system.

-

Pump the p-fluoroacetanilide solution and a 68% aqueous nitric acid solution into the reactor through separate inlets. The molar ratio of p-fluoroacetanilide to nitric acid should be approximately 1.0:1.3.

-

The flow rates should be adjusted to achieve a residence time of 50-200 seconds within the reaction zone of the microchannel reactor.

-

Maintain the reaction temperature between 30-70 °C.

-

-

Isolation of this compound:

-

Collect the output from the reactor. To isolate the intermediate, the reaction mixture can be carefully poured into ice-water to precipitate the product.

-

The precipitate is then filtered, washed with cold water to remove excess acid, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Note: The subsequent hydrolysis step to form 4-fluoro-2-nitroaniline is typically carried out by heating the intermediate in an acidic solution (e.g., aqueous H₂SO₄ or HCl) at 90-100 °C for 2-4 hours.

General Protocol for Amide Hydrolysis (for comparative studies)

This protocol can be used to compare the hydrolysis rates of this compound and 2'-nitroacetanilide.

Materials:

-

This compound or 2'-nitroacetanilide

-

Sulfuric acid (e.g., 30% aqueous solution) or Hydrochloric acid

-

Sodium hydroxide solution (for neutralization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, place a known amount of the nitroacetanilide derivative (e.g., 1.0 g).

-

Add a specific volume of the acid catalyst (e.g., 10 mL of 30% H₂SO₄).

-

Heat the mixture to reflux with stirring for a set period. To obtain kinetic data, aliquots of the reaction mixture can be taken at different time intervals.

-